molecular formula C9H4N2OS B588053 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) CAS No. 157764-44-8

2-Benzothiazoleacetonitrile,alpha-oxo-(9CI)

Cat. No.: B588053
CAS No.: 157764-44-8
M. Wt: 188.21 g/mol
InChI Key: AEGNEAPEMMUCIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) typically involves the reaction of benzothiazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole derivatives with different functional groups .

Scientific Research Applications

2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolylacetonitrile
  • 5-Iodosalicylaldehyde
  • 2-Furoylacetonitrile
  • 4-Iodobenzaldehyde
  • Malononitrile
  • 5-Bromo-2-furaldehyde
  • 1-Naphthaldehyde

Uniqueness

2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) stands out due to its unique structure and reactivity, which make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance compared to similar compounds .

Properties

CAS No.

157764-44-8

Molecular Formula

C9H4N2OS

Molecular Weight

188.21 g/mol

IUPAC Name

1,3-benzothiazole-2-carbonyl cyanide

InChI

InChI=1S/C9H4N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H

InChI Key

AEGNEAPEMMUCIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C#N

Synonyms

2-Benzothiazoleacetonitrile,alpha-oxo-(9CI)

Origin of Product

United States

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